molecular formula C19H15N5O2 B2393167 5-(3H-benzimidazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034505-62-7

5-(3H-benzimidazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2393167
CAS No.: 2034505-62-7
M. Wt: 345.362
InChI Key: IIWODSQQJDLFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3H-Benzimidazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound featuring a benzimidazole moiety fused to a tricyclic 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one scaffold.

Properties

IUPAC Name

5-(3H-benzimidazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(12-4-5-15-16(9-12)21-11-20-15)23-8-6-14-13(10-23)19(26)24-7-2-1-3-17(24)22-14/h1-5,7,9,11H,6,8,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWODSQQJDLFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of strong dehydrating agents such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester . The reaction conditions usually involve heating the reactants at elevated temperatures (140-220°C) for several hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as copper(I) iodide can also enhance the efficiency of the synthesis . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key SAR Trends :

  • Thiadiazole/thiazole derivatives show potency dependent on substituent position (e.g., para-substituted aryl groups in 12a enhance dual activity ).
  • The benzimidazole-tricyclic system in the target compound may improve selectivity for kinase targets (e.g., VEGF or topoisomerase II) compared to smaller heterocycles.

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis would likely require multi-step cyclization, analogous to methods for pyrido[2,3-d]pyrimidinones . Challenges include regioselectivity in tricyclic ring formation.
  • Hypothetical Bioactivity :
    Based on benzimidazole-containing drugs (e.g., albendazole), the compound could exhibit antiproliferative effects via tubulin disruption or topoisomerase inhibition.

  • Pharmacokinetic Considerations : The tricyclic framework may reduce solubility compared to thiazole derivatives but improve plasma stability.

Biological Activity

The compound 5-(3H-benzimidazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antitumor and antimicrobial properties.

Chemical Structure

The structural complexity of the compound can be summarized as follows:

  • Core Structure : The compound features a tricyclic framework with a benzimidazole moiety.
  • Functional Groups : The presence of carbonyl and triazine groups may contribute to its biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to This compound . For instance:

  • Cell Line Studies : Compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HCC827 (lung adenocarcinoma). The IC50 values for these compounds ranged from 0.85μM0.85\,\mu M to 6.75μM6.75\,\mu M depending on the assay format (2D vs. 3D) .
Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5492.12 ± 0.21 μM4.01 ± 0.95 μM
HCC8275.13 ± 0.97 μM7.02 ± 3.25 μM
NCI-H3580.85 ± 0.05 μM1.73 ± 0.01 μM
  • Mechanism of Action : The proposed mechanisms include DNA intercalation and disruption of cellular processes critical for tumor growth .

Antimicrobial Activity

The antimicrobial properties of related benzimidazole derivatives have also been investigated:

  • Testing Against Pathogens : Compounds similar to the target compound showed moderate to good activity against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). These findings were established through broth microdilution testing .
PathogenActivity Level
Staphylococcus aureusModerate to Good
Escherichia coliModerate to Good

Case Studies

A notable case study involved the synthesis and evaluation of various benzimidazole derivatives that demonstrated antitumor and antimicrobial activities:

  • Synthesis : Several amino alcohol derivatives were synthesized from benzimidazole and evaluated for their biological activities.
  • Results : The synthesized compounds exhibited promising results in inhibiting cell proliferation in cancer cell lines while also demonstrating antibacterial properties .

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound with high purity?

Answer:
The synthesis involves multi-step organic reactions requiring stringent control of:

  • Temperature : Optimal ranges (e.g., 55–100°C) to prevent side reactions during cyclization or coupling steps .
  • Solvent systems : Polar aprotic solvents (e.g., THF/Et₃N mixtures) enhance reaction efficiency for heterocycle formation .
  • Catalysts : Palladium or copper catalysts (e.g., bis(triphenylphosphine)palladium dichloride) for cross-coupling reactions .
  • Purification : Recrystallization (ethanol, diethyl ether) or silica gel chromatography to isolate the final product .
    Challenges include minimizing byproducts (e.g., dimerization) and ensuring anhydrous conditions to avoid hydrolysis of reactive intermediates .

Advanced: How can reaction yields be optimized during the introduction of the benzimidazole moiety?

Answer:
Key strategies include:

  • Catalyst selection : Pd/Cu systems with triphenylphosphine ligands improve coupling efficiency for benzimidazole-nitrogen bonding .
  • Solvent optimization : Et₃N/THF (1:1) enhances nucleophilicity of intermediates, reducing reaction time from 48 to 24 hours .
  • Stepwise monitoring : TLC or GC analysis at intermediate stages identifies incomplete reactions, allowing reprocessing .
  • Reaction time : Extended reflux (6–48 hours) ensures complete cyclization but requires balancing against thermal degradation risks .

Basic: Which analytical methods are most reliable for structural confirmation?

Answer:

  • X-ray crystallography : Resolves stereochemical ambiguities in the tricyclic core and confirms carbonyl positioning .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzimidazole aromatic protons at δ 7.5–8.2 ppm) and carbonyl groups (δ ~170 ppm) .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 450–500) .

Advanced: How can computational modeling predict bioactivity or guide structural modifications?

Answer:

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with target enzymes (e.g., kinases), highlighting key hydrogen bonds between the benzimidazole carbonyl and catalytic lysine residues .
  • QSAR analysis : Correlates substituent electronegativity (e.g., chloro vs. methoxy groups) with antibacterial IC₅₀ values to prioritize synthetic targets .
  • DFT calculations : Optimize ground-state geometries to predict regioselectivity in electrophilic substitution reactions .

Basic: What are the common degradation pathways affecting this compound’s stability?

Answer:

  • Hydrolysis : The lactam ring (in the tricyclic core) is susceptible to acidic/basic hydrolysis, forming open-chain amides. Stabilized by storing at pH 6–8 .
  • Oxidation : Benzimidazole’s aromatic system oxidizes under UV light, requiring dark storage at –20°C .
  • Thermal degradation : Above 150°C, the triazatricyclo framework undergoes ring-opening, monitored via DSC/TGA .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

  • Assay standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structural analogs : Compare bioactivity of derivatives (e.g., chloro vs. methyl substituents) to isolate electronic vs. steric effects .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in reported IC₅₀ values .

Basic: What solvent systems are compatible with this compound for in vitro studies?

Answer:

  • Polar solvents : DMSO (≤5% v/v) for stock solutions; avoid prolonged exposure to prevent denaturation in cell-based assays .
  • Aqueous buffers : Phosphate buffer (pH 7.4) with 0.1% Tween-80 enhances solubility for pharmacokinetic studies .

Advanced: What strategies mitigate low yields in the final cyclization step?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, improving yields by 15–20% .
  • High-dilution conditions : Minimize intermolecular side reactions during macrocyclization .
  • Catalyst loading optimization : Increasing Pd(OAc)₂ from 0.1 to 0.3 mol% enhances turnover without cost-prohibitive scaling .

Basic: How is the compound’s purity validated for pharmacological assays?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm achieve baseline separation of impurities .
  • Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Advanced: What mechanistic insights explain its selectivity for kinase targets over related enzymes?

Answer:

  • Binding pocket analysis : The benzimidazole carbonyl occupies a hydrophobic cleft unique to kinases, absent in phosphatases .
  • Kinase hinge region interactions : Hydrogen bonding between the triazole nitrogen and backbone NH of Glu91 (in PKA) confers selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.